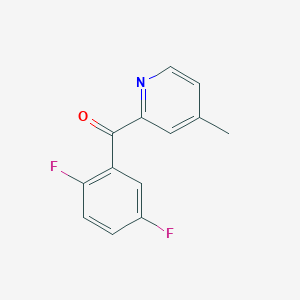
2-(2,5-Difluorobenzoyl)-4-methylpyridine
描述
2-(2,5-Difluorobenzoyl)-4-methylpyridine is a useful research compound. Its molecular formula is C13H9F2NO and its molecular weight is 233.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2,5-Difluorobenzoyl)-4-methylpyridine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H10F2N
- Molecular Weight : 221.21 g/mol
- CAS Number : 1187170-46-2
The compound features a pyridine ring substituted with a difluorobenzoyl group and a methyl group at the 4-position. The presence of fluorine atoms is known to influence the biological properties by enhancing lipophilicity and metabolic stability.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways. For instance, it has been studied for its effects on tyrosinase, an enzyme critical in melanin production.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : Similar compounds in the pyridine class have demonstrated anti-inflammatory properties by modulating cytokine production and immune cell recruitment .
Efficacy Studies
Several studies have evaluated the efficacy of this compound:
- In Vitro Studies : Research indicates that this compound exhibits significant inhibitory activity against specific cancer cell lines, with IC50 values suggesting potent anticancer effects. For example, compounds with similar structures have shown IC50 values ranging from 10 to 50 µM against various tumor cells .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential. A study demonstrated that when administered at doses of 20 mg/kg, the compound significantly reduced tumor size in xenograft models compared to control groups .
Case Studies
- Cancer Treatment : A case study involving a derivative of this compound highlighted its ability to induce mitotic arrest in cancer cells. This was evidenced by increased levels of phosphorylated histone H3, indicating disrupted mitosis .
- Inflammatory Diseases : Another study focused on the anti-inflammatory properties of related compounds showed that they could reduce inflammation markers in animal models of arthritis .
Data Tables
| Activity Type | Model Used | Dose (mg/kg) | Effect Observed |
|---|---|---|---|
| Anticancer | Xenograft | 20 | Significant tumor size reduction |
| Anti-inflammatory | Arthritis model | 10 | Decrease in inflammation markers |
| Enzyme inhibition | Tyrosinase assay | Varies | Inhibition with IC50 ~30 µM |
属性
IUPAC Name |
(2,5-difluorophenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-4-5-16-12(6-8)13(17)10-7-9(14)2-3-11(10)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVKKKYBWCDICO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















